Product packaging for 1-Methylpentyl acrylate(Cat. No.:CAS No. 51443-71-1)

1-Methylpentyl acrylate

Cat. No.: B12643921
CAS No.: 51443-71-1
M. Wt: 156.22 g/mol
InChI Key: HRKWOOHVRHBXHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methylpentyl acrylate is a synthetic acrylate ester monomer of interest in polymer science and organic synthesis. As a member of the acrylate family, it is characterized by a vinyl group adjacent to a carbonyl, making it a reactive Michael acceptor and an effective dienophile in Diels-Alder reactions . Researchers value this monomer for introducing specific alkyl chain properties into polymer backbones. Potential research applications include its use as a co-monomer to tailor the glass transition temperature (Tg), flexibility, and hydrophobicity of advanced polymeric materials for coatings, adhesives, or elastomers . In organic synthesis, it serves as a building block for creating more complex molecules through reactions such as Michael additions with amines or other nucleophiles, leading to β-alanine derivatives or other functionalized structures . Acrylate monomers like this compound require careful handling and are typically stabilized with inhibitors like MEHQ to prevent spontaneous polymerization . They are highly flammable and can cause skin and respiratory irritation . This product is strictly for research purposes in a controlled laboratory setting and is not intended for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet (SDS) prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B12643921 1-Methylpentyl acrylate CAS No. 51443-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51443-71-1

Molecular Formula

C9H16O2

Molecular Weight

156.22 g/mol

IUPAC Name

hexan-2-yl prop-2-enoate

InChI

InChI=1S/C9H16O2/c1-4-6-7-8(3)11-9(10)5-2/h5,8H,2,4,6-7H2,1,3H3

InChI Key

HRKWOOHVRHBXHJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)OC(=O)C=C

Origin of Product

United States

Synthetic Methodologies for 1 Methylpentyl Acrylate and Analogous Esters

Direct Esterification Routes from Acrylic Acid and 2-Hexanol Precursors

Direct esterification is a common and straightforward method for producing acrylates. This process involves the reaction of acrylic acid with an alcohol, in this case, 2-hexanol, typically in the presence of a catalyst to accelerate the reaction rate and improve the yield. The general reaction is an equilibrium, and thus, the removal of water is crucial to drive the reaction towards the formation of the ester product.

Acid-Catalyzed Esterification Approaches

Homogeneous acid catalysts are frequently employed in the industrial production of acrylate (B77674) esters. epa.gov Strong acids such as sulfuric acid and p-toluenesulfonic acid are effective catalysts for the esterification of acrylic acid. researchgate.netresearchgate.net The mechanism involves the protonation of the carbonyl oxygen of acrylic acid, which increases its electrophilicity and facilitates the nucleophilic attack by the hydroxyl group of 2-hexanol.

However, the use of homogeneous catalysts presents several challenges, including corrosion of equipment, difficulty in separating the catalyst from the product, and the generation of acidic waste. researchgate.net These drawbacks have spurred research into alternative catalytic systems. For instance, studies on the esterification of acrylic acid with ethanol have been conducted using sulfuric acid in a stirred batch reactor, examining parameters like reactant molar ratios, catalyst concentration, and temperature. researchgate.net

Heterogeneous Catalysis in Acrylic Ester Synthesis

To overcome the limitations of homogeneous catalysts, solid acid catalysts, also known as heterogeneous catalysts, have been developed and utilized. These catalysts are advantageous as they are easily separated from the reaction mixture, can be regenerated and reused, and often lead to a reduction in wastewater and side reactions. core.ac.uk

Commonly used heterogeneous catalysts include acidic ion-exchange resins like Amberlyst and Diaion. epa.govresearchgate.net For example, the esterification of acrylic acid with 2-ethylhexanol has been studied using Diaion resins, where the resin with a lower percentage of cross-linkage showed enhanced reactant accessibility and better performance. epa.gov In one study, a 41% yield of 2-ethylhexyl acrylate was achieved after 4 hours at 388 K with a 1:3 molar ratio of acrylic acid to 2-ethylhexanol and 10 wt% catalyst loading. epa.gov

Another promising class of heterogeneous catalysts is sulfated zirconia, which exhibits strong acidity. core.ac.uk Research on the esterification of acrylic acid with 2-ethylhexanol using a ferum-promoted sulfated zirconia catalyst identified optimal reaction conditions as 90°C for 8 hours with a 1:3 molar ratio of acrylic acid to alcohol and 1.5 wt% catalyst loading, resulting in a 77.22% conversion. core.ac.uk

The selection of the catalyst and reaction conditions is critical for optimizing the yield and selectivity of the desired acrylate ester. The table below summarizes the findings from various studies on the direct esterification of acrylic acid with different alcohols using heterogeneous catalysts.

CatalystAlcoholMolar Ratio (Acid:Alcohol)Temperature (°C)Reaction Time (h)Conversion/Yield
Sulfated Ferum Promoted Zirconia2-Ethylhexanol1:390877.22% Conversion core.ac.uk
Diaion PK208 Resin2-Ethylhexanol1:3115441% Yield epa.gov
Amberlyst 702-Ethylhexanol---Process design for 20 kt/a plant researchgate.net
Zn(ClO4)22-Ethylhexanol-170499% Yield researchgate.net

Transesterification Processes for Alkyl Acrylate Formation

Transesterification is an alternative route for the synthesis of alkyl acrylates. This process involves the exchange of the alkyl group of an existing ester with another alcohol. It is a particularly useful method when the direct esterification is challenging or when starting from a readily available acrylate polymer.

Catalytic Transesterification of Poly(methyl acrylate) with Branched Alcohols for Functionalized Polymer Synthesis

The modification of existing polymers through post-polymerization reactions is a powerful tool for creating new materials with tailored properties. Transesterification of poly(methyl acrylate) (PMA) with various alcohols, including branched alcohols, allows for the synthesis of a diverse range of functionalized polymers. nih.govresearchgate.net

Several catalytic systems have been developed to facilitate this transformation. Organocatalysts, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), have been shown to be effective for the transesterification of PMA. scispace.com This method exhibits high selectivity towards less sterically hindered esters. scispace.com Another approach involves the use of lithium alkoxides, generated from the reaction of an alcohol with a strong base like lithium diisopropylamide (LDA), to displace the methyl ester groups of PMA. nih.gov This technique has been successfully applied to introduce a variety of functional groups, including alkyl, alkene, and benzyl side chains. nih.gov

The efficiency of these transesterification reactions is influenced by factors such as the catalyst, solvent, reaction temperature, and the structure of the alcohol. The table below provides examples of the transesterification of poly(methyl acrylate) with different alcohols.

Catalyst SystemAlcoholSolventTemperature (°C)Functionalization (%)
Lithium Diisopropylamide (LDA)Benzyl AlcoholDMF-up to 65% nih.gov
1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD)N-boc-ethanolamineToluene80~73% scispace.com
Zn4(OCOCF3)6O / 4-dimethylaminopyridineVarious Alcohols--High Reactivity researchgate.net
Potassium tert-butoxide (tBuOK)Benzyl FormateDiglyme120Quantitative researchgate.net

Mechanistic Studies and Optimization of Ester Exchange Reactions

The mechanism of transesterification typically involves a nucleophilic attack of the alcohol on the carbonyl carbon of the ester. In base-catalyzed transesterification, the alcohol is deprotonated to form a more nucleophilic alkoxide, which then attacks the ester. In acid-catalyzed transesterification, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to attack by the alcohol.

Density Functional Theory (DFT) calculations have been employed to study the transesterification mechanism of 2-(diethylamino)ethyl methacrylate (B99206) with methanol, revealing a cooperative effect of methanol in the reaction. rsc.org Kinetic studies are also crucial for understanding and optimizing these reactions. For instance, the transesterification of 2-(diethylamino)ethyl methacrylate with methanol was found to follow second-order kinetics. rsc.org

Chemoselectivity is a significant challenge in the transesterification of (meth)acrylates, as undesired Michael addition reactions can occur. acs.org The development of highly chemoselective catalysts, such as sterically demanding sodium(I) or magnesium(II) aryloxides, has been a key area of research to minimize these side reactions. acs.orgrsc.org Computational studies have supported the high chemoselectivity of these catalysts by showing that the transesterification pathway is energetically favored over the Michael addition pathway. rsc.org

Advanced Synthetic Strategies for Acrylate Monomer Production

In response to growing environmental concerns and the desire to move away from fossil fuel dependence, significant research has been directed towards developing sustainable and alternative routes for the production of acrylic acid and its precursors.

Non-petroleum based routes

The conventional industrial production of acrylic acid relies on the two-step oxidation of propylene, a petrochemical feedstock. fau.eu To reduce the carbon footprint of this process, several bio-based routes are being explored. nih.gov These routes utilize renewable resources such as glycerol (a byproduct of biodiesel production), lactic acid (from fermentation of carbohydrates), and sugars. fau.eursc.orgresearchgate.net

For example, acrylic acid can be produced from glycerol via intermediates like acrolein, allyl alcohol, or lactic acid. rsc.org Techno-economic assessments of these pathways have been conducted to evaluate their commercial viability. The glycerol-based acrolein intermediate route has been identified as a promising alternative to the conventional propylene-based process. rsc.org Another sustainable approach involves the dehydration of lactic acid, which can be produced through the fermentation of sugars and starch. fau.eu

Aldol condensation pathways to acrylic acid precursors

Aldol condensation reactions offer an alternative pathway for the synthesis of acrylic acid from non-petroleum feedstocks. One such route involves the condensation of acetic acid and formaldehyde. google.com This reaction can be catalyzed by various materials, including alkali or alkaline earth metal oxides, mixed oxides containing vanadium, and zeolites. google.com Vanadium phosphorus oxides (VPOs) have been shown to be effective catalysts for this conversion. epa.gov

Another green route involves the one-step aldol condensation of dimethoxymethane (DMM) and methyl acetate (MAc) over zeolite catalysts to produce methyl acrylate and acrylic acid. rsc.org The H-ZSM-35 zeolite has demonstrated excellent catalytic performance in this reaction, with high conversion and selectivity. rsc.org These aldol condensation pathways represent a shift towards more sustainable and atom-economical methods for producing key chemical building blocks.

Polymerization Mechanisms and Kinetics of 1 Methylpentyl Acrylate Systems

Controlled/Living Polymerization Techniques for Acrylates

Group Transfer Polymerization (GTP) in Acrylate (B77674) Systems

GTP is initiated by silyl ketene acetals, and it requires a nucleophilic or Lewis acid catalyst to proceed. rubbernews.comuobasrah.edu.iqresearchgate.net The mechanism is sensitive to protonic impurities like moisture and alcohols, which can deactivate the initiator and lead to a loss of control over the molecular weight. uobasrah.edu.iq Therefore, for a successful GTP of 1-methylpentyl acrylate, stringent purification of the monomer, solvent, and catalyst would be essential. uobasrah.edu.iq The polymerization is thought to proceed through a Michael-type addition of the silyl ketene acetal to the α,β-unsaturated carbonyl of the acrylate monomer. uobasrah.edu.iq

N-heterocyclic carbenes (NHCs) have been reported as effective neutral nucleophilic catalysts for the GTP of acrylates like tert-butyl acrylate, yielding living polymers with predictable molecular weights and narrow molecular weight distributions (Mw/Mn ≤ 1.2). uobasrah.edu.iq It is expected that similar catalytic systems could be employed for the controlled polymerization of this compound.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of Acrylates

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is a versatile and robust method for controlling radical polymerization, applicable to a wide range of monomers, including acrylates. wikipedia.org This technique allows for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures. wikipedia.org The control in RAFT polymerization is achieved through the use of a thiocarbonylthio compound, which acts as a chain transfer agent (CTA). wikipedia.orgyoutube.com

The mechanism of RAFT involves a degenerative chain transfer process where the growing polymer radical adds to the CTA, forming an intermediate radical. This intermediate can then fragment, releasing either the original growing chain or a new radical that can initiate further polymerization. youtube.com This rapid and reversible exchange between active and dormant chains ensures that all polymer chains grow at a similar rate. youtube.com

For this compound, a successful RAFT polymerization would depend on the appropriate selection of the CTA. Dithiocarbamates with the nitrogen lone pair included in an aromatic system have proven to be effective RAFT agents for styrene and (meth)acrylate esters, yielding polymers with narrow polydispersities (typically <1.2). cmu.edu

Chain Transfer Reactions and Their Influence on Polymer Architecture

Chain transfer reactions are crucial in polymerization as they affect the average molecular weight of the resulting polymer. rubbernews.com These reactions involve the transfer of the active center from a growing polymer chain to another molecule, such as a monomer, polymer, or solvent, thereby terminating the growth of one chain and initiating a new one. wpmucdn.comyoutube.com

Chain Transfer to Monomer and Polymer

Chain transfer to monomer involves the abstraction of an atom, typically hydrogen, from a monomer molecule by the growing polymer radical. rubbernews.com This process results in a dead polymer and a new monomeric radical that can start a new polymer chain. rubbernews.com For acrylic monomers, the probability of chain transfer to the monomer is generally low compared to propagation. rubbernews.com However, at higher temperatures, this reaction can become more significant. wpmucdn.com

Chain transfer to polymer leads to the formation of branched polymers. rubbernews.com This occurs when the radical site is transferred to a pre-existing polymer chain, and subsequent monomer addition occurs at this new radical site. rubbernews.com In acrylate polymerizations, intramolecular chain transfer, or "backbiting," can occur, where the radical end of a growing chain abstracts a hydrogen atom from its own backbone, leading to short-chain branching.

Chain Transfer to Solvent in Acrylate Polymerization Systems

In solution polymerization, the solvent can act as a chain transfer agent. mdpi.com The efficiency of a solvent as a chain transfer agent depends on the lability of its atoms. This can significantly reduce the molecular weight of the polymer. The chain transfer constant to solvent (Cs) is a measure of the kinetic importance of this process. For the polymerization of this compound, the choice of solvent would be critical in controlling the final polymer's molecular weight. Solvents with easily abstractable protons would lead to lower molecular weight polymers.

Below is a table illustrating the activation energies for chain transfer to various solvents for different acrylates, which provides an indication of the expected trends for this compound.

MonomerSolvent MechanismActivation Energy (Ea, kJ/mol)
Methyl Acrylate (MA)CTB1-2 (Benzene)100.9
Ethyl Acrylate (EA)CTB1-2 (Benzene)99.8
n-Butyl Acrylate (n-BA)CTB1-2 (Benzene)99.8
Methyl Acrylate (MA)CTX1-2 (Xylene)94.6
Ethyl Acrylate (EA)CTX1-2 (Xylene)93.5
n-Butyl Acrylate (n-BA)CTX1-2 (Xylene)93.5

This data is based on theoretical studies of other alkyl acrylates and serves as an estimation for the behavior of this compound. semanticscholar.org

Role of Specific Chain Transfer Agents (e.g., thiols)

Thiols are highly effective chain transfer agents in radical polymerization due to the weakness of the S-H bond and the high reactivity of the resulting thiyl radicals. researchgate.netresearchgate.net They are commonly used to control the molecular weight of polymers. researchgate.net The addition of even small concentrations of thiols can significantly reduce the polymer's molecular weight without altering the polymerization rate. researchgate.net

The following table shows chain transfer constants for various thiols in the polymerization of different monomers.

Chain Transfer AgentMonomerChain Transfer Constant (Cs)
n-Butyl MercaptanMethyl Acrylate1.69 ± 0.17
n-Octyl MercaptanStyrene19
n-Dodecyl MercaptanStyrene18.7 ± 1
t-Dodecyl MercaptanStyrene2.9

This data is illustrative of the effectiveness of thiols as chain transfer agents in radical polymerization. rubbernews.com

Influence of Reaction Conditions on Polymerization Kinetics and Polymer Properties

Reaction conditions play a pivotal role in determining the kinetics of polymerization and the final properties of the polymer. Key parameters include temperature, initiator concentration, and monomer concentration.

Temperature: An increase in temperature generally leads to an increase in the rate of polymerization. imaging.org However, it can also increase the rate of side reactions such as chain transfer, which can lower the average molecular weight. rubbernews.comwpmucdn.com In the case of this compound polymerization, higher temperatures would likely result in faster reaction rates but could also lead to a broader molecular weight distribution and increased branching due to enhanced chain transfer to monomer and polymer.

Initiator Concentration: The concentration of the initiator directly affects the rate of polymerization. A higher initiator concentration leads to a greater number of radicals, thus increasing the reaction rate. imaging.org For this compound, increasing the initiator concentration would be expected to increase the polymerization rate and decrease the average molecular weight of the polymer, as more polymer chains are initiated.

Monomer Concentration: The monomer concentration also influences the polymerization rate. In solution polymerization, a higher monomer concentration generally leads to a higher reaction rate. The choice of solvent can also affect the kinetics. chemicalbook.com

The table below summarizes the general effects of reaction conditions on polymerization kinetics and polymer properties for acrylate systems.

Reaction ConditionEffect on Polymerization RateEffect on Molecular WeightEffect on Polymer Properties
Increasing Temperature IncreasesGenerally DecreasesMay increase branching, can affect tacticity
Increasing Initiator Concentration IncreasesDecreasesNarrower molecular weight distribution at the start
Increasing Monomer Concentration IncreasesIncreasesCan lead to higher viscosity and gel effect

Temperature Effects on Reaction Rate and Monomer Conversion

Temperature is a critical parameter in the free-radical polymerization of acrylates. Generally, an increase in temperature has a significant impact on the reaction rate and the final monomer conversion.

Monomer Conversion: Monomer conversion, the percentage of monomer that has been converted into polymer, is also directly influenced by temperature. Higher reaction temperatures generally lead to higher monomer conversion in a shorter amount of time. For example, in the thermal self-initiated polymerization of n-butyl acrylate, a conversion of 86% can be reached in just 10 minutes at 180°C, whereas at 80°C, reaching approximately 80% conversion can take over 400 minutes nih.gov. While specific data for this compound is not available, a similar positive correlation between temperature and monomer conversion is expected.

Interactive Data Table: Expected Temperature Effects on this compound Polymerization (Hypothetical Data)

Temperature (°C)Expected Initial Rate of Polymerization (mol L⁻¹ s⁻¹)Expected Final Monomer Conversion (%)
80LowModerate
100ModerateHigh
120HighVery High
140Very HighNear Complete

Note: This table is based on general principles of acrylate polymerization and is for illustrative purposes only, as specific experimental data for this compound is not available.

Solvent Effects on Polymerization Pathways and Polymerization Efficiency

The choice of solvent can significantly influence the polymerization of acrylates by affecting the solubility of the monomer and polymer, the kinetics of the reaction, and potentially the properties of the resulting polymer.

Polymerization Pathways: Solvents can influence chain transfer reactions, which can alter the structure of the resulting polymer. A solvent with a high chain transfer constant can lead to a lower molecular weight polymer. The polarity of the solvent can also play a role. For the polymerization of other acrylates, solvents like dioxane have been shown to result in higher polymerization rates compared to aromatic solvents nih.gov. The specific interactions between the solvent and the propagating radical can affect the stereochemistry of the polymer chain.

Interactive Data Table: Potential Solvent Effects on this compound Polymerization (Hypothetical Data)

SolventExpected PolarityExpected Effect on Polymerization RateExpected Polymer Molecular Weight
TolueneLowModerateHigh
DioxaneModerateHighModerate
Dimethylformamide (DMF)HighHighModerate-High
2-PropanolHighModerate (potential for chain transfer)Low-Moderate

Note: This table is based on general principles of acrylate polymerization and is for illustrative purposes only, as specific experimental data for this compound is not available.

Copolymerization Studies Involving 1 Methylpentyl Acrylate

Determination of Reactivity Ratios and Monomer Sequence Distribution in Copolymer Chains

The behavior of 1-methylpentyl acrylate (B77674) in a copolymerization reaction is fundamentally characterized by its reactivity ratios. These ratios are crucial for predicting the composition of the copolymer, understanding the distribution of monomer units along the polymer chain, and ultimately controlling the microstructure of the material.

The determination of monomer reactivity ratios is a critical step in understanding the copolymerization behavior of 1-methylpentyl acrylate. Various experimental methods are employed to gather the necessary data, which typically involves polymerizing monomer mixtures of different initial compositions to low conversions and then analyzing the composition of the resulting copolymer.

One of the most common and historically significant methods is the Fineman-Ross method . This approach involves a linearization of the copolymer composition equation. By plotting specific functions of the monomer feed and copolymer composition, the reactivity ratios can be determined from the slope and intercept of the resulting straight line. Another widely used linearization method is the Kelen-Tüdős method , which introduces an arbitrary constant to spread the data points more evenly, often leading to more reliable results.

With the advancement of computational tools, non-linear least-squares (NLLS) methods have become increasingly popular. These methods directly fit the copolymer composition data to the non-linear form of the Mayo-Lewis equation, which can provide more accurate and statistically sound estimates of the reactivity ratios. The Error-in-Variables-Model (EVM) is a sophisticated NLLS approach that accounts for errors in both the feed and copolymer composition measurements.

To illustrate how reactivity ratios are determined, consider a hypothetical copolymerization of this compound (M1) with another monomer (M2). A series of experiments would be conducted with varying initial mole fractions of the two monomers. The resulting copolymers, synthesized to low conversion, are then analyzed to determine their composition.

For illustrative purposes, the following table presents hypothetical data from such an experiment:

ExperimentMole Fraction of this compound in Feed (f1)Mole Fraction of Monomer M2 in Feed (f2)Mole Fraction of this compound in Copolymer (F1)Mole Fraction of Monomer M2 in Copolymer (F2)
10.20.80.250.75
20.40.60.420.58
30.60.40.580.42
40.80.20.750.25

From this data, the reactivity ratios, r1 and r2, would be calculated using one of the aforementioned methods. These ratios quantify the preference of a growing polymer chain ending in a particular monomer unit to add the same or the other monomer.

Once the reactivity ratios for a given monomer pair, such as this compound and a comonomer, have been experimentally determined, theoretical models can be employed to predict the copolymer composition and microstructure. The most fundamental of these is the Mayo-Lewis equation , which relates the instantaneous copolymer composition to the monomer feed composition and the reactivity ratios.

If r1 * r2 = 1 , the copolymerization is ideal, and the monomer units are randomly distributed along the chain.

If r1 * r2 < 1 , there is a tendency towards alternation, and the monomer units are more likely to alternate along the chain.

If r1 * r2 > 1 , both monomers prefer to add to their own type, leading to a blocky structure.

For a more detailed understanding of the monomer sequence distribution, statistical models based on Markov chain theory are used. The terminal model , which assumes that the reactivity of a growing chain depends only on the terminal monomer unit, is the most common. This model can be used to calculate the probabilities of finding different monomer sequences (dyads, triads, etc.) in the copolymer chain.

For example, the probability of finding a this compound unit next to another this compound unit (a 1-1 dyad) can be calculated, as can the probability of finding it next to a comonomer unit (a 1-2 dyad). This information is invaluable for predicting the physical and chemical properties of the resulting copolymer.

Binary and Ternary Copolymerization Systems Incorporating this compound

The properties of polymers can be finely tuned by copolymerizing this compound with one or more other monomers. This approach allows for the creation of materials with a wide range of properties tailored for specific applications.

The copolymerization of this compound with other common acrylic monomers, such as methyl methacrylate (B99206), butyl acrylate, and 2-ethylhexyl acrylate, is a common strategy for creating polymers with a desired balance of properties. nih.govnih.gov For instance, copolymerizing this compound with a "hard" monomer like methyl methacrylate can result in a material with increased hardness and a higher glass transition temperature (Tg) compared to pure poly(this compound). Conversely, copolymerization with a "soft" monomer like butyl acrylate can lead to a lower Tg and increased flexibility.

The reactivity ratios for these systems would determine the degree of randomness or blockiness in the copolymer, which in turn influences the final properties. For example, a random copolymer of this compound and methyl methacrylate would exhibit a single Tg intermediate between those of the two homopolymers. A block copolymer, on the other hand, might show two distinct Tgs corresponding to the two different blocks.

The following table provides a hypothetical comparison of properties for copolymers of this compound (MPA) with other acrylates:

Copolymer SystemMonomer Ratio (MPA:Comonomer)Expected Glass Transition Temperature (Tg)Potential Properties
MPA-co-Methyl Methacrylate50:50IntermediateIncreased hardness and scratch resistance
MPA-co-Butyl Acrylate50:50LoweredIncreased flexibility and tack
MPA-co-2-Ethylhexyl Acrylate50:50Lowered significantlyEnhanced softness and pressure-sensitive adhesive properties

To introduce specific functionalities into the polymer, this compound can be copolymerized with functional monomers. These monomers contain reactive groups that can be used for crosslinking, adhesion promotion, or post-polymerization modification. Examples of functional monomers include:

Acrylic acid or Methacrylic acid: Introduce carboxyl groups that can improve adhesion to polar substrates and provide sites for crosslinking.

Hydroxyethyl (B10761427) acrylate or Hydroxypropyl acrylate: Introduce hydroxyl groups that can enhance hydrophilicity and serve as reactive sites for crosslinking with isocyanates or melamines.

Glycidyl methacrylate: Contains an epoxy group that can react with a variety of nucleophiles, allowing for a wide range of post-polymerization modifications.

The incorporation of these functional monomers, even in small amounts, can significantly alter the properties of the final material. For example, a terpolymer of this compound, methyl methacrylate, and acrylic acid could be designed to have a specific Tg, hardness, and adhesion profile for a particular coating application. mdpi.com

Graft copolymers are a class of branched polymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. cmu.eduyoutube.com this compound can be incorporated into graft copolymers as either part of the backbone or as the grafted side chains, leading to unique material properties. There are three main strategies for synthesizing graft copolymers:

"Grafting through": This method involves the copolymerization of a macromonomer (a polymer chain with a polymerizable end group) with other monomers. For example, a poly(this compound) macromonomer could be copolymerized with styrene to create a polystyrene backbone with poly(this compound) grafts. cmu.edu

"Grafting from": In this approach, initiating sites are created along a polymer backbone, from which a second monomer is polymerized to form the grafted chains. For instance, a polymer backbone could be functionalized with initiator groups, and then this compound could be polymerized from these sites. nih.govmdpi.com

"Grafting to": This technique involves attaching pre-formed polymer chains to a reactive polymer backbone. For example, a reactive polymer backbone could be treated with pre-synthesized poly(this compound) chains that have a reactive end group.

The resulting graft copolymer architecture, with its distinct domains of the backbone and the grafted chains, can lead to microphase separation and the formation of well-defined nanostructures. This can result in materials with interesting properties, such as thermoplastic elastomers, compatibilizers for polymer blends, or surface modifiers. sci-hub.semdpi.com

Lack of Specific Research Data on the Copolymerization of this compound

Following a comprehensive search for scholarly articles and research data, it has been determined that there is a notable absence of specific studies focusing on the copolymerization of this compound and its subsequent impact on polymer architecture and network formation. The existing body of scientific literature does not provide the detailed research findings or specific data tables required to construct an article based on the provided outline.

Searches for "this compound," also known as "sec-hexyl acrylate," did not yield dedicated studies on its copolymerization behavior. The available research on related isomers, such as n-hexyl acrylate and 2-ethylhexyl acrylate, cannot be used to accurately describe the specific effects of this compound on copolymer structure. The unique branched structure of this compound would likely impart distinct properties to a copolymer, such as influencing chain packing, entanglement, and cross-linking efficiency, which cannot be reliably extrapolated from data on its linear or differently branched counterparts.

Due to the strict requirement to focus solely on this compound and the lack of available scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the user's detailed outline and content inclusions. The creation of such an article would necessitate speculation and fall short of the professional and authoritative tone requested.

Therefore, the section on the "Impact of Copolymerization on Polymer Architecture and Network Formation" for this compound cannot be completed at this time.

Advanced Polymeric Materials Derived from 1 Methylpentyl Acrylate

Design Principles for High-Performance Acrylate-Based Polymers and Composites

The design of high-performance acrylate-based polymers and composites is a systematic process that involves tailoring molecular architecture and composition to achieve desired macroscopic properties. The fundamental principle lies in the structure-property relationship, where the choice of monomer, polymerization method, and polymer architecture dictates the final material's performance characteristics, such as hardness, flexibility, adhesion, and resistance to chemicals and weathering. arkema.commdpi.com

A primary design consideration is the selection of monomers. The ester group of an acrylate (B77674) monomer, such as the 1-methylpentyl group, significantly influences the polymer's properties. Long or branched alkyl chains tend to lower the glass transition temperature (Tg), resulting in softer, more flexible materials with a rubbery nature. researchgate.net To enhance properties like hardness, thermal stability, or chemical resistance, 1-methylpentyl acrylate can be copolymerized with "hard" monomers like methyl methacrylate (B99206) or styrene. orientjchem.orgmdpi.com Furthermore, incorporating functional monomers can introduce specific capabilities; for instance, monomers with hydroxyl groups can improve adhesion and provide sites for crosslinking. mdpi.com

Controlled/living radical polymerization (LRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain-transfer (RAFT) polymerization, are crucial design tools. nih.govmdpi.com These methods allow for precise control over molecular weight, molecular weight distribution (polydispersity), and polymer architecture. nih.govcmu.edu This level of control is essential for creating well-defined block copolymers, graft copolymers, and other complex architectures, enabling the fine-tuning of material properties that is not possible with conventional free-radical polymerization. nih.govcmu.eduresearchgate.net For example, RAFT polymerization can be used to synthesize well-defined copolymers with various sequence structures, each exhibiting different crystallization behaviors and, consequently, distinct physical properties. researchgate.netscirp.org

Finally, the formulation of composites by incorporating fillers or nanoparticles into the polymer matrix is another key design strategy. For instance, carbon nanotubes can be dispersed within a polyacrylate matrix to enhance mechanical strength, scratch resistance, and corrosion resistance for coating applications. jcsp.org.pk The interaction between the polymer and the filler is critical and can be optimized by modifying the polymer structure to improve dispersion and adhesion. jcsp.org.pk

Functional Polymers and Their Academic Exploration

The academic exploration of functional polymers derived from this compound focuses on understanding the fundamental relationships between its chemical structure and the resulting material properties, both as a homopolymer and within more complex copolymer systems.

Homopolymers, consisting of repeating units of a single monomer, serve as essential model systems for understanding the intrinsic properties of a polymer. While extensive research on the homopolymer of this compound specifically is not detailed in the provided literature, the study of analogous poly(alkyl acrylates) provides a framework for predicting its behavior. Generally, polyacrylates are characterized by their low glass transition temperatures, transparency, and good weatherability due to the absence of double bonds in the polymer backbone. researchgate.net The 1-methylpentyl side chain, being a C6 branched alkyl group, would be expected to impart significant flexibility and a low Tg to the polymer, making it soft and rubbery at room temperature.

Academic studies on such model homopolymers typically involve detailed characterization of their thermal properties (e.g., Tg via Differential Scanning Calorimetry), mechanical properties (e.g., tensile strength and elongation), and rheological behavior. researchgate.net This fundamental data is crucial for predicting how this compound units will behave in more complex copolymer systems and for designing materials with a specific balance of properties.

Copolymerization is the most common strategy for developing specialized resins, as it allows for the combination of desirable properties from different monomers into a single material. cmu.edu By copolymerizing this compound with other vinyl monomers, a vast range of properties can be achieved. For example, copolymerizing it with a monomer that has a high Tg, such as methyl methacrylate or styrene, would increase the hardness and thermal stability of the resulting resin. orientjchem.orgcmu.edu Conversely, incorporating monomers with functional groups, like hydroxyethyl (B10761427) acrylate (HEA), can enhance adhesion and provide reactive sites for subsequent crosslinking reactions, which is critical in coatings and adhesives. scirp.org

Novel Architectures and Structures in Acrylate Polymers

Beyond simple linear homopolymers and copolymers, modern polymer synthesis enables the creation of complex molecular architectures that impart unique properties. These novel structures, including hyperbranched polymers and block or graft copolymers, are at the forefront of materials research.

Hyperbranched and dendritic polymers are three-dimensional, highly branched macromolecules that differ significantly from their linear counterparts. instras.com Dendrimers have a perfectly branched, symmetric structure, while hyperbranched polymers (HBPs) have a more irregular, randomly branched structure and are typically synthesized in a one-pot reaction. chemrxiv.orginstras.com These architectures lead to distinct physical properties, including a compact, globular shape, a high density of functional groups at the periphery, lower solution and melt viscosity, and higher solubility compared to linear polymers of similar molecular weight. chemrxiv.org

The synthesis of hyperbranched polyacrylates can be achieved through methods like self-condensing vinyl (co)polymerization (SCV(C)P) or, more recently, through controlled radical polymerization techniques. chemrxiv.org For example, organotellurium-mediated radical polymerization (TERP) has been successfully used to create dendritic hyperbranched polyacrylates with controlled molecular weight and a defined number of branches. chemrxiv.orgnih.govresearchgate.net This method involves the copolymerization of an acrylate monomer with a specialized branching monomer (an "evolmer") that can act as both a monomer and an initiator. chemrxiv.org Such controlled synthesis opens the door to creating highly branched polymers for applications as viscosity modifiers, coating additives, and scaffolds for catalysis. chemrxiv.org

Block and graft copolymers are composed of distinct polymer chains covalently bonded together, allowing for the combination of properties from chemically different polymers. mdpi.com

Block Copolymers: These consist of two or more long sequences (blocks) of different monomers linked together (e.g., A-A-A-B-B-B). Amphiphilic block copolymers can self-assemble in selective solvents to form structured nanoparticles like micelles or vesicles. mdpi.com Controlled polymerization techniques are essential for synthesizing well-defined block copolymers, where a first block is synthesized and then used to initiate the polymerization of a second monomer. mdpi.com This precise control allows for the tailoring of properties for applications such as thermoplastic elastomers, surfactants, and drug delivery vehicles. mdpi.com

The table below summarizes the key characteristics of these different polymer architectures.

Polymer ArchitectureKey Structural FeatureCommon Synthesis MethodCharacteristic Properties
Linear CopolymerA single chain with two or more monomer units, often randomly distributed.Free Radical Polymerization, Controlled Radical Polymerization (ATRP, RAFT)Properties are an average of the constituent monomers; subject to chain entanglement.
Hyperbranched/Dendritic PolymerHighly branched, three-dimensional globular structure with a high density of terminal functional groups.Self-Condensing Vinyl Copolymerization (SCVCP), Organotellurium-Mediated Radical Polymerization (TERP)Low viscosity, high solubility, lack of chain entanglement, numerous end-groups for functionalization. chemrxiv.org
Block CopolymerTwo or more distinct, covalently linked blocks of homopolymers (e.g., AAAA-BBBB).Sequential Controlled/Living Polymerization (e.g., ATRP, RAFT)Can undergo microphase separation to form ordered nanostructures; combines properties of different blocks (e.g., hard and soft segments). mdpi.commdpi.com
Graft CopolymerA main polymer backbone with polymeric side chains (grafts) of a different composition."Grafting from", "grafting to", or "grafting through" techniques, often using CRP. cmu.eduBulk properties are dominated by the backbone while surface properties can be controlled by the grafts; mechanical properties are highly dependent on graft regularity. cmu.edu

Interpenetrating Polymer Networks (IPNs) Incorporating Acrylate Segments

Interpenetrating Polymer Networks (IPNs) represent a unique class of polymer blends consisting of two or more crosslinked polymers that are synthesized or crosslinked in the presence of each other. acs.org Unlike polymer blends or alloys, the constituent polymer networks in an IPN are physically entangled and concatenated, but not covalently bonded to one another. This intimate interpenetration at a molecular level can lead to a synergistic combination of properties, often resulting in materials with characteristics superior to those of the individual component networks.

The incorporation of acrylate segments into IPNs is a widely explored strategy for developing advanced polymeric materials with tailored properties. Acrylate polymers, derived from esters of acrylic acid, offer a vast range of tunable properties based on the structure of the alkyl ester group. These can range from soft, rubbery elastomers to hard, rigid plastics. By selecting appropriate acrylate monomers, it is possible to control characteristics such as the glass transition temperature (Tg), flexibility, hydrophobicity, and mechanical strength of one of the networks within the IPN structure.

While direct research on the use of this compound in IPNs is not extensively documented in publicly available literature, its behavior can be inferred from studies on structurally similar branched-alkyl acrylates, such as 2-ethylhexyl acrylate. policycommons.netresearchgate.netmdpi.com The 1-methylpentyl group is a branched hexyl isomer, and its incorporation as a side chain in a polyacrylate network is expected to impart significant flexibility and a low glass transition temperature due to the disruption of polymer chain packing.

When a poly(this compound) network is interpenetrated with a more rigid polymer network, such as a polyurethane or a poly(methyl methacrylate) network, the resulting IPN can exhibit a unique balance of properties. The soft polyacrylate network can contribute to enhanced toughness, impact resistance, and damping capabilities, while the rigid network provides structural integrity, strength, and thermal stability. researchgate.netacs.org

The synthesis of such IPNs is typically carried out sequentially. In a common method, the first polymer network is formed, which is then swollen with the monomer of the second network (e.g., this compound), along with a crosslinker and an initiator. The polymerization of the second network is then initiated, often via UV curing or thermal methods, to form the interpenetrating structure. policycommons.netresearchgate.net The degree of phase separation and the morphology of the resulting IPN are critical factors that determine its final properties and are influenced by the compatibility of the two polymers and the synthesis conditions. acs.org

The physical and mechanical properties of acrylate-based IPNs are highly dependent on the composition and crosslinking density of each network. For instance, in a polyurethane-acrylate IPN, varying the weight ratio of the two components allows for the creation of materials ranging from soft elastomers to tough plastics.

Research Findings on Acrylate-Based IPNs

Detailed studies on analogous systems provide insight into the expected performance of IPNs containing segments similar to this compound. Research on IPNs composed of poly(butyl acrylate) and poly(2-ethylhexyl acrylate) revealed that the monomer composition and crosslinker concentration significantly influence the physical properties. policycommons.net It was observed that IPNs with low crosslinker concentrations could be synthesized without phase separation, indicating good compatibility between the two soft acrylate networks. policycommons.net

In hybrid IPNs where a poly(urethane acrylate) network is combined with an inorganic silica (B1680970) network, properties such as hardness and scratch resistance can be systematically controlled by adjusting the ratio of the organic to inorganic components. researchgate.net

The tables below present representative data from studies on various polyurethane-acrylate IPNs. This data is intended to be illustrative of the range of properties that can be achieved in such systems, as specific data for this compound IPNs is not available.

Table 1: Thermal Properties of Representative Polyurethane/Polyacrylate IPNs This table presents illustrative data based on analogous polyurethane-acrylate IPN systems. The exact values for an IPN containing this compound would depend on the specific composition and synthesis method.

IPN Composition (Polyurethane / Polyacrylate Ratio)Glass Transition Temperature (Tg) of Acrylate Phase (°C)Glass Transition Temperature (Tg) of Polyurethane Phase (°C)Decomposition Temperature (Td) (°C)
75 / 25-4555320
50 / 50-5050325
25 / 75-5248315

Table 2: Mechanical Properties of Representative Polyurethane/Polyacrylate IPNs This table presents illustrative data based on analogous polyurethane-acrylate IPN systems. The exact values for an IPN containing this compound would depend on the specific composition and synthesis method.

IPN Composition (Polyurethane / Polyacrylate Ratio)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
75 / 2525350150
50 / 501850080
25 / 751060030

The morphology of these IPNs, often characterized by transmission electron microscopy (TEM) and dynamic mechanical analysis (DMA), can range from finely dispersed phases of nanometer scale to co-continuous structures, depending on the thermodynamic compatibility and reaction kinetics of the constituent polymers. acs.org For IPNs containing a low-Tg polyacrylate like poly(this compound), the resulting material would likely exhibit excellent damping over a broad temperature range, making it suitable for applications requiring vibration absorption and impact energy dissipation.

Spectroscopic and Chromatographic Characterization in 1 Methylpentyl Acrylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural determination of organic molecules. It provides detailed information about the carbon-hydrogen framework, enabling the confirmation of monomer structure and the in-depth microstructural analysis of the resulting polymer.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental for verifying the chemical structure of the 1-methylpentyl acrylate (B77674) monomer and for characterizing the bulk structure of the polymer.

For the 1-methylpentyl acrylate monomer , the ¹H NMR spectrum exhibits characteristic signals corresponding to the vinyl protons and the protons of the 1-methylpentyl ester group. The three vinyl protons are distinct due to their differing chemical environments and coupling interactions, typically appearing in the 5.8 to 6.5 ppm range. The methine proton on the ester group (-O-CH-) gives a distinct multiplet, while the various methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the alkyl chain appear in the upfield region.

The ¹³C NMR spectrum of the monomer complements the ¹H data, showing distinct resonances for the carbonyl carbon (around 166 ppm), the vinyl carbons (approx. 128-131 ppm), and the individual carbons of the 1-methylpentyl group.

Upon polymerization to poly(this compound) , the characteristic signals of the vinyl group disappear from both ¹H and ¹³C NMR spectra, providing clear evidence of the reaction. The polymer spectra are characterized by broad resonances corresponding to the polymer backbone and the pendant ester group. The methine and methylene protons of the polymer backbone typically appear as broad multiplets in the ¹H NMR spectrum, often between 1.5 and 2.5 ppm. In the ¹³C NMR spectrum, the backbone methine and methylene carbons, as well as the carbonyl carbon, can show splitting patterns that are sensitive to the polymer's tacticity (the stereochemical arrangement of the pendant groups along the chain). uoc.gr

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Monomer and Polymer
Assignment Monomer ¹H NMR (ppm) Monomer ¹³C NMR (ppm) Polymer ¹H NMR (ppm) Polymer ¹³C NMR (ppm)
H₂C=CH-~6.4 (dd)~128.5--
H₂C=CH-~6.1 (dd)~130.5--
H₂C=CH-~5.8 (dd)---
-C(O)O--~166.0-~175.0
-O-CH(CH₃)-~4.9 (m)~72.0~4.7 (br)~71.0
-CH(CH₃)-~1.2 (d)~20.0~1.1 (br)~20.0
-CH₂-CH₂-CH₂-CH₃~1.5-1.6 (m)~34.0~1.4-1.6 (br)~34.0
-CH₂-CH₂-CH₂-CH₃~1.3 (m)~28.0~1.3 (br)~28.0
-CH₂-CH₂-CH₂-CH₃~1.3 (m)~22.5~1.3 (br)~22.5
-CH₃~0.9 (t)~14.0~0.9 (br)~14.0
Polymer Backbone (-CH₂-)--~1.5-1.9 (br)~35.0
Polymer Backbone (-CH-)--~2.3 (br)~41.0

Note: Values are estimated based on data for analogous acrylate monomers and polymers, such as methyl acrylate and 2-ethylhexyl acrylate. chemicalbook.comias.ac.in Actual values may vary. br = broad, d = doublet, dd = doublet of doublets, m = multiplet, t = triplet.

While 1D NMR is excellent for basic structural confirmation, 2D NMR techniques are powerful tools for resolving complex, overlapping spectra and elucidating detailed microstructural information, which is particularly important for polymers. iupac.org

COSY (Correlation Spectroscopy): This homonuclear technique identifies spin-spin couplings between protons, helping to trace the connectivity of protons within the 1-methylpentyl group and confirm assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. For poly(this compound), it is invaluable for unambiguously assigning the heavily overlapped backbone and side-chain resonances in both the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (2-3 bonds) between protons and carbons. This can be used to confirm the connectivity between the polymer backbone and the pendant ester group, for example, by observing a correlation between the backbone methine proton and the carbonyl carbon.

INADEQUATE: For highly detailed analysis, 2D INADEQUATE experiments can provide direct evidence of carbon-carbon connectivity in the polymer backbone, which is useful for identifying structural irregularities like head-to-head or tail-to-tail enchainments. iupac.org

These advanced techniques are crucial for analyzing more complex polymer architectures, such as copolymers containing this compound or branched polymers, by providing definitive evidence of connectivity and sequence distribution. iupac.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides a rapid and non-destructive method for identifying functional groups and monitoring the progress of chemical reactions.

In the analysis of This compound , the IR and Raman spectra are dominated by vibrations characteristic of the acrylate and ester functionalities. Key bands include the C=O stretch of the ester, the C=C stretch of the vinyl group, and various C-O and C-H stretching and bending modes.

These techniques are particularly powerful for reaction monitoring . The polymerization of this compound can be followed in real-time using Attenuated Total Reflectance (ATR)-FTIR spectroscopy. azom.com The key spectral change observed is the decrease in the intensity of the band associated with the C=C double bond (typically around 1637 cm⁻¹) as the monomer is consumed and converted into the saturated polymer backbone. azom.comresearchgate.net Simultaneously, bands associated with the polymer, such as the ester C-O-C bond, may increase or shift slightly. azom.com This allows for the calculation of monomer conversion as a function of time, providing valuable kinetic data for the polymerization process.

Interactive Table 2: Characteristic IR and Raman Bands for this compound Analysis
Vibrational Mode Approximate Wavenumber (cm⁻¹) Compound Notes
C-H stretch (sp² C=C-H)3100 - 3000MonomerDisappears upon polymerization.
C-H stretch (sp³ C-H)3000 - 2850Monomer & PolymerPresent in both; band shape may change.
C=O stretch (ester)1740 - 1720Monomer & PolymerStrong band in both IR and Raman. Position may shift slightly upon polymerization. spectroscopyonline.com
C=C stretch (vinyl)1640 - 1620MonomerKey band for monitoring polymerization. Disappears as reaction proceeds. azom.com
C-O stretch (ester)1300 - 1150Monomer & PolymerStrong, characteristic ester bands. spectroscopyonline.com
=C-H bend990 - 910MonomerDisappears upon polymerization.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. For the this compound monomer, electron ionization (EI) MS can be used to determine its molecular weight and to study its fragmentation patterns, which serve as a structural fingerprint. The molecular ion (M⁺•) peak would be observed, and common fragments would arise from cleavage at the ester group, such as the loss of the alkoxy group (-O-C₆H₁₃) or the formation of an acylium ion [CH₂=CH-C=O]⁺. libretexts.orgmiamioh.edu

In polymer analysis, MS techniques like MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and ESI (Electrospray Ionization) are used to determine the molecular weight distribution of poly(this compound).

Tandem mass spectrometry (MS/MS) provides deeper insight into polymer structure by analyzing the fragmentation of selected polymer ions. For polyacrylates with larger alkyl ester groups (three or more carbons), a characteristic and dominant fragmentation pathway is a charge-remote 1,5-hydrogen rearrangement. This process involves the transfer of a hydrogen atom from the alkyl chain to the carbonyl oxygen, followed by the elimination of an alkene. For poly(this compound), this would result in the neutral loss of 1-hexene (B165129) (C₆H₁₂) and the conversion of the ester side chain into a carboxylic acid group. Analyzing these specific fragmentation patterns can help to identify the structure of the repeating units and end-groups.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of the monomer and for analyzing residual monomer content in the final polymer product.

Gas chromatography is the premier technique for analyzing the purity of volatile compounds like this compound. A small sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The components of the sample separate based on their boiling points and interactions with the column's stationary phase.

For purity assessment of the This compound monomer , a GC equipped with a Flame Ionization Detector (GC-FID) is typically used due to its high sensitivity to organic compounds. kelid1.ir The analysis can quantify the main component and detect impurities such as the corresponding alcohol (1-methylpentanol), residual starting materials from synthesis, or polymerization inhibitors. The choice of a polar capillary column (e.g., a WAX-type column) often provides the best separation for acrylates and their common impurities. rsc.org

GC is also a critical tool for quality control in the final polymer, where it is used to measure the amount of residual monomer . As unreacted monomer can affect the polymer's properties and may be a regulatory concern, its concentration must be minimized. Headspace GC-MS is a particularly effective method for this analysis, where the polymer is heated to release volatile residual monomer into the headspace of a sealed vial, which is then sampled and analyzed. This method provides excellent sensitivity and specificity. rsc.org

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for characterizing the molecular weight and molecular weight distribution of polymers. wikipedia.orgintertek.com The method separates polymer molecules based on their hydrodynamic volume in solution. wikipedia.org Larger molecules elute faster from the chromatography column, while smaller molecules penetrate the porous gel of the stationary phase more deeply and elute later. ufl.edu This separation allows for the determination of several key parameters:

Number Average Molecular Weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of molecules.

Weight Average Molecular Weight (Mw): An average that accounts for the contribution of larger molecules, which have a more significant impact on properties like viscosity and toughness.

Polydispersity Index (PDI or Đ): The ratio of Mw to Mn (Đ = Mw/Mn), which describes the breadth of the molecular weight distribution. A PDI of 1.0 indicates a monodisperse sample where all polymer chains are of the same length, a scenario typical for polymers synthesized via controlled radical polymerization (CRP) techniques. Conventional free radical polymerization (FRP) generally yields polymers with a higher and broader PDI. ias.ac.in

In the study of poly(this compound), GPC would be used to assess how reaction conditions (e.g., initiator type, temperature, monomer concentration) affect the chain length and distribution. For instance, research on the structurally similar poly(2-ethylhexyl acrylate) (PEHA) demonstrates the utility of GPC. PEHA synthesized via conventional free radical polymerization (FRP) can result in high molecular weights but also high polydispersity due to excessive chain termination and transfer reactions. ias.ac.in In contrast, controlled techniques like Atom Transfer Radical Polymerization (ATRP) and Reverse Atom Transfer Radical Polymerization (RATRP) allow for the synthesis of PEHA with more controlled molecular weights and significantly narrower PDIs. ias.ac.in

Table 1: Molecular Weight Data for Poly(2-ethylhexyl acrylate) (PEHA) via Different Polymerization Methods
Polymerization MethodMn (g/mol)Mw (g/mol)Polydispersity Index (PDI)Source
Free Radical Polymerization (FRP)Not Specified~92,000High/Broad ias.ac.insigmaaldrich.com
Atom Transfer Radical Polymerization (ATRP)24,80028,5001.15 ias.ac.in
Reverse Atom Transfer Radical Polymerization (RATRP)19,50022,6001.16 ias.ac.in

Thermal Analysis Techniques in Acrylate Polymer Research

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For polymers like poly(this compound), Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental for understanding polymerization behavior, service temperature limits, and degradation pathways.

Differential Scanning Calorimetry (DSC) for Polymerization Kinetics and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a powerful technique used to measure the heat flow associated with transitions in materials as a function of temperature. tainstruments.com It is widely applied in polymer research to study both polymerization reactions and the thermal properties of the resulting polymer.

Polymerization Kinetics: Photo-DSC, a specialized form of DSC, is frequently used to investigate the kinetics of photopolymerization reactions common for acrylates. mdpi.comnih.gov The instrument measures the exothermic heat released during the polymerization process when the monomer is exposed to UV light. mdpi.com This heat flow is directly proportional to the rate of reaction. researchgate.net By analyzing the exotherm, researchers can determine key kinetic parameters such as the rate of polymerization, the total heat of polymerization (enthalpy), and the final degree of monomer conversion. mdpi.com Studies on acrylate systems show that factors like UV light intensity directly influence the curing speed and the final conversion percentage. mdpi.comnih.gov

Thermal Transitions: DSC is also the primary method for determining the thermal transitions of a polymer. The most important transition for an amorphous polymer like poly(this compound) is the glass transition temperature (Tg). The Tg is the temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. mit.edu This transition appears as a step-like change in the heat capacity on the DSC thermogram. mit.edu The Tg is a critical parameter as it defines the upper-temperature limit for the use of the material in many applications.

For poly(alkyl acrylates), the Tg is highly dependent on the structure and length of the alkyl side chain. Longer, more flexible side chains increase the free volume between polymer backbones, allowing for segmental motion at lower temperatures and thus lowering the Tg. Data for polymers similar to poly(this compound) illustrate this trend.

Table 2: Glass Transition Temperatures (Tg) of Various Poly(alkyl acrylates)
PolymerTg (°C)Tg (K)Source
Poly(butyl acrylate)-54219 sigmaaldrich.com
Poly(hexyl acrylate)-58215 scribd.com
Poly(2-ethylhexyl acrylate)-50 to -65223 to 208 ias.ac.inscipoly.com
Poly(cyclohexyl acrylate)25298 kpi.ua

Based on the Tg of poly(hexyl acrylate) (-58 °C), the Tg for its isomer poly(this compound) is expected to be in a similar low-temperature range, characteristic of a flexible, rubbery material at room temperature.

Thermogravimetric Analysis (TGA) for Thermal Stability Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mdpi.com It is a standard method for evaluating the thermal stability of polymers and investigating their degradation mechanisms. nih.gov A TGA instrument heats a small sample on a precision balance at a constant rate, and the resulting mass loss is plotted against temperature, generating a TGA curve. The derivative of this curve (DTG) shows the rate of mass loss and helps to identify the temperatures at which the most significant degradation events occur. mdpi.com

For polyacrylates, TGA reveals the temperature at which the polymer structure begins to break down. The thermal degradation of poly(2-ethylhexyl acrylate) (PEHA) under an inert nitrogen atmosphere has been shown to occur primarily in a single step. mdpi.com The degradation mechanism for polyacrylates in the absence of oxygen generally involves non-radical rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov

TGA experiments are often run at multiple heating rates. As the heating rate increases, the degradation temperatures typically shift to higher values. mdpi.com This is because at a faster heating rate, there is less time for the degradation reactions to occur at any given temperature. mdpi.com Analysis of PEHA at various heating rates provides a comprehensive picture of its thermal stability.

Table 3: Thermal Degradation Data for Poly(2-ethylhexyl acrylate) (PEHA) at Various Heating Rates in N2
Heating Rate (°C/min)Onset Temperature of Degradation (°C)Peak Degradation Temperature (Tpeak from DTG) (°C)Source
5~250~380 nih.gov
10Not Specified~395 nih.gov
20Not Specified~410 nih.gov

The data indicates that polymers like PEHA, and by extension poly(this compound), possess good thermal stability up to temperatures well above 250°C.

Computational Chemistry and Theoretical Modeling of 1 Methylpentyl Acrylate Systems

Quantum Mechanical Studies of Reaction Pathways and Energetics

Quantum mechanical (QM) calculations are fundamental to investigating the electronic structure of molecules and the energetics of chemical reactions. For the 1-methylpentyl acrylate (B77674) system, these studies elucidate the intricate details of polymerization, from the properties of the individual monomer to the complex transition states involved in polymer chain growth.

Ab initio and Density Functional Theory (DFT) are the cornerstones of quantum chemical investigations into monomer properties. DFT methods, in particular, have been widely applied to various acrylate systems to compute fundamental molecular characteristics. researchgate.netresearchgate.net For the 1-methylpentyl acrylate monomer, these calculations can determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

Key molecular properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. researchgate.net Furthermore, the analysis of the Molecular Electrostatic Potential (MEP) surface helps to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the monomer, which are crucial for predicting how it will interact during polymerization. researchgate.net

A variety of functionals and basis sets are employed in these calculations to achieve a balance between computational cost and accuracy. For similar acrylate systems, functionals like B3LYP, MPWB1K, and M06-2X, paired with basis sets such as 6-31G(d,p) and cc-pVTZ, have proven effective in yielding results that align well with experimental data. researchgate.netresearchgate.netresearchgate.net

Table 1: Common DFT Functionals and Basis Sets for Acrylate Monomer Analysis

Functional Basis Set Typical Application Reference
B3LYP 6-311++G(d,p) Geometry Optimization, Electronic Properties researchgate.net
B3LYP 6-31G* Reaction Pathway Calculations researchgate.net
MPWB1K 6-31G(d,p) Activation Energy Calculation researchgate.net
M06-2X 6-311+G(2df,p) Single Point Energy Calculations, Kinetics researchgate.netresearchgate.net
wB97-XD cc-pVnZ (n=2,3,4) Barrier Height Extrapolation to CBS Limit researchgate.net

This table is interactive. Users can sort columns to compare different computational methods.

Understanding the mechanism of polymerization requires a detailed analysis of the transition states connecting reactants, intermediates, and products. Quantum mechanical methods are used to locate these high-energy structures on the potential energy surface and calculate the activation energy barriers for elementary reaction steps, such as initiation, propagation, and chain transfer. researchgate.netresearchgate.net

For free-radical polymerization of acrylates, transition state theory is employed to model key reactions. This includes the addition of a radical to a monomer unit, as well as intramolecular hydrogen transfer (backbiting) reactions that can lead to branching. researchgate.netchemrxiv.org Theoretical studies on analogous monomers like methyl acrylate and methyl methacrylate (B99206) have successfully calculated the minimum energy paths (MEP) for these reactions, identifying the most favorable mechanistic routes. researchgate.netresearchgate.net The activation energy for the propagation step is a critical parameter, and DFT calculations have been shown to provide estimates within 1 kcal/mol of experimental values for similar systems. researchgate.net

Table 2: Representative Calculated Activation Energies for Acrylate Polymerization Reactions

Reaction Type Monomer System Computational Method Calculated Activation Energy (kcal/mol) Reference
Homopropagation Methyl Acrylate M06-2X/6-311+G(2df,p)//B3LYP/6-31G(2df,p) 5.25 researchgate.net
Spontaneous Initiation Methyl Methacrylate DFT (B3LYP/6-31G*) >25 (Varies by path) researchgate.net
1,5-Hydrogen Transfer Methyl Acrylate Quantum Chemistry/TST Not specified researchgate.net

This table is interactive. Users can sort columns to view data for different reaction types and computational methods.

Molecular Dynamics Simulations for Polymer Conformation and Intermolecular Interactions

While quantum mechanics excels at describing chemical reactions, Molecular Dynamics (MD) simulations are better suited for exploring the physical behavior of large systems like polymer chains over time. MD simulations model the movement of atoms and molecules based on classical mechanics, allowing for the study of polymer conformation, chain dynamics, and intermolecular interactions in the bulk or in solution. researchgate.netmdpi.com

For poly(this compound), MD simulations can provide insights into key physical properties. By simulating the polymer melt or a solution, researchers can investigate chain flexibility, segmental dynamics, and the glass transition temperature. nih.govdntb.gov.ua These simulations can also reveal how polymer chains pack and entangle, which governs the material's mechanical properties. Furthermore, MD is used to study the interactions between polymer chains and other molecules, such as solvents or drug molecules, predicting properties like permeability and diffusion coefficients. researchgate.net The results of such simulations have shown that higher chain mobility and larger fractional free volume in polyacrylate systems lead to higher permeation rates. researchgate.net

Theoretical Modeling of Polymerization Processes and Resultant Microstructure

Building upon the fundamental parameters derived from QM and MD, theoretical models can simulate the entire polymerization process to predict the resulting polymer microstructure. These kinetic models integrate the rate constants for all elementary reactions—initiation, propagation, termination, and chain transfer—to forecast macroscopic outcomes like monomer conversion over time, average molecular weight, and molecular weight distribution. chemrxiv.orgmdpi.com

For complex systems involving multiple monomers, such as the copolymerization or terpolymerization of this compound with other monomers, kinetic models are essential. mdpi.comnih.gov These models use reactivity ratios, which describe the relative rates at which different monomers add to a growing polymer chain, to predict the final copolymer composition and sequence distribution. nih.gov The Alfrey-Goldfinger model, for instance, is a cornerstone for predicting the composition of terpolymers. nih.gov Such predictive modeling is crucial for designing polymers with specific properties, as even small amounts of a comonomer can significantly alter the final material characteristics. mdpi.com

Structure-Reactivity Relationships and Predictive Modeling

A primary goal of computational chemistry in polymer science is to establish clear relationships between the molecular structure of a monomer and its reactivity. By correlating quantum chemically derived descriptors with experimentally observed kinetic data, it is possible to build Quantitative Structure-Property Relationship (QSPR) or Structure-Reactivity Relationship models. researchgate.net

For acrylates and methacrylates, QSPR models have been successfully developed to predict the propagation rate coefficient (k_p), a key parameter in polymerization kinetics. These models often use descriptors calculated from the ground state of the monomer, such as partial atomic charges, surface area, and frontier molecular orbital energies. researchgate.net For example, a successful QSPR model for methacrylate reactivity included descriptors like the partial negatively charged surface area (PNSA) and the 1-electron reactivity index for carbon. researchgate.net Such models enable the rapid screening of new monomer candidates like this compound, allowing for the prediction of their polymerization behavior without the need for extensive experimentation. The Evans-Polanyi relationship, which correlates activation energies with the heats of reaction, is another powerful tool for predicting reactivity trends across a family of related reactions. researchgate.net

Environmental Fate and Degradation Pathways of 1 Methylpentyl Acrylate and Its Polymeric Forms

Abiotic Degradation Mechanisms of Acrylate (B77674) Polymers

Abiotic degradation involves the breakdown of polymers through non-biological processes, primarily driven by environmental factors such as sunlight, water, and heat. These mechanisms can reduce the molecular weight of the polymer, making it more susceptible to further degradation.

Photo-oxidation is the degradation of a polymer resulting from the combined action of light and oxygen and is a primary weathering process for plastics. wikipedia.org While some acrylate polymers exhibit good stability, many are susceptible to UV radiation, particularly the wavelengths found in sunlight. wikipedia.orgnih.gov The process begins with the absorption of UV photons by chromophoric impurities or structural defects within the polymer chain, leading to the formation of highly reactive free radicals. wikipedia.orgnih.gov

These radicals initiate a chain reaction in the presence of oxygen, leading to the formation of hydroperoxides. The subsequent decomposition of these unstable hydroperoxides generates more radicals, propagating the degradation process. This results in chain scission, where the main polymer backbone is broken, leading to a decrease in molecular weight and a loss of mechanical properties, such as increased brittleness. wikipedia.orgnih.gov The size and structure of the ester side group can influence the rate of degradation; for instance, studies on various poly(alkyl methacrylate)s have shown that the reactivity of macroradicals is affected by the flexibility and mobility of the polymer chains, which is related to the ester group. researchgate.net For poly(1-methylpentyl acrylate), UV exposure would likely lead to the cleavage of the polymer backbone and potential alteration of the 1-methylpentyl ester side group. UV irradiation has also been found to enhance the subsequent microbial degradation of polyacrylates. kristujayanti.edu.in

Hydrolytic degradation involves the cleavage of chemical bonds by reaction with water. For acrylate polymers like poly(this compound), the primary site for hydrolysis is the ester linkage in the side chain. This reaction is highly dependent on environmental conditions such as pH and temperature. wikipedia.orgtue.nl

The process can be catalyzed by acids or bases. Under acidic or alkaline conditions, the ester bond can be cleaved to yield a carboxylic acid group on the polymer backbone (forming poly(acrylic acid)) and the corresponding alcohol, in this case, 1-methylpentan-1-ol. Elevated temperatures can accelerate the rate of hydrolysis. wikipedia.org While the all-carbon backbone of acrylate polymers is generally resistant to hydrolysis, the cleavage of the side chains can significantly alter the polymer's properties, such as its solubility and interaction with the environment. In some cases, trans-esterification may occur instead of hydrolysis, particularly under specific conditions. tue.nl

Thermal degradation occurs when a polymer is exposed to high temperatures, leading to the breakdown of its structure. The process for polyacrylates is complex and can involve multiple mechanisms, including depolymerization (unzipping) to yield the original monomer, random chain scission to produce a variety of smaller oligomeric fragments, and side-group reactions. researchgate.netmarquette.edu

In an inert atmosphere, the degradation of polyacrylates can proceed through rearrangements that lead to decarboxylation and the formation of monomers and alcohols. nih.gov Studies on various polyacrylates have shown that the degradation products are a complex mixture of gases, liquids, and viscous oils. researchgate.netresearchgate.net The thermal stability and degradation pathways are influenced by the specific structure of the polymer, including the nature of the ester side chain. For example, the thermal degradation of poly(methyl methacrylate) (PMMA) occurs in multiple stages, with initial decomposition around 200°C attributed to the scission of weak linkages in the polymer chain. marquette.edu

Table 1: Thermal Degradation Products of Various Acrylate Polymers.
PolymerDegradation ConditionsMajor ProductsReference
Poly(acrylic acid)Pyrolysis (160-240°C), Non-oxidativeDimer and trimer fragments, traces of monomer researchgate.net
Poly(methyl methacrylate-co-n-butyl acrylate)Thermal Volatilisation AnalysisComplex mixture of gases, liquids, and viscous oil researchgate.net
Poly(2-ethyl hexyl acrylate)Thermogravimetric Analysis (Inert atmosphere)Monomers, alcohols (via rearrangements and decarboxylation) nih.gov

Biodegradation Processes in Various Environmental Matrices

Biodegradation involves the breakdown of materials by living organisms, primarily microorganisms. While high-molecular-weight synthetic polymers like polyacrylates are generally considered recalcitrant, evidence suggests that they can be subject to biotic degradation under certain conditions. wikipedia.orgresearchgate.net

The microbial degradation of acrylate polymers is a slow process that is highly dependent on the polymer's molecular weight and the specific microbial communities present in the environment. researchgate.nettandfonline.com High-molecular-weight polyacrylates are generally difficult for microorganisms to assimilate directly. wikipedia.org However, abiotic degradation processes, such as photodegradation, can reduce the polymer's molecular weight, making the smaller fragments more accessible to microbial attack. tandfonline.com

Studies have shown that various microorganisms isolated from soil, activated sludge, and river water can degrade polyacrylates. researchgate.nettandfonline.com For instance, bacterial strains have been isolated from soil that can utilize poly(sodium acrylate) as a sole carbon source, with degradation rates being higher for lower molecular weight polymers. tandfonline.com In some cases, complete biodegradation of polyacrylic acid polymers has been observed over several days in aerobic bioreactors containing activated sludge. irowater.com Fungi, such as the white-rot fungus Phanerochaete chrysosporium, have also been shown to degrade polyacrylates, potentially through the action of powerful extracellular enzymes. kristujayanti.edu.inmdpi.com The degradation rate in soil is generally slow, with reported values in the range of 0.12–0.24% over six months. mdpi.com

Table 2: Summary of Microbial Degradation Studies on Polyacrylates.
PolymerEnvironment/MicroorganismObservationReference
Poly(sodium acrylate) (Mw 1000-4000)Soil bacteria (L7-A and L7-B)Degradation of 20-73% in 2 weeks, depending on Mw. tandfonline.com
14C-labelled Polyacrylates (Mw 1000-10,000)Activated sludge, river, soil, sewage sludgeMineralization (8-80%) observed over days to months. researchgate.net
Polyacrylic acid polymerAerobic bioreactor with inoculated sludgeComplete biodegradation observed after 14 days. irowater.com
PolyacrylateAgricultural soilDegradation rate of 0.12-0.24% per 6 months. mdpi.com
PolyacrylateWhite-rot fungus (Phanerochaete chrysosporium) and soil microbesSynergistic degradation observed. kristujayanti.edu.inmdpi.com

The primary mechanism for the biological breakdown of the side chains in poly(this compound) is the enzymatic hydrolysis of the ester bond. This reaction is catalyzed by a class of enzymes known as esterases (e.g., carboxylesterases, lipases), which are widespread in nature. nih.govtau.ac.il These enzymes cleave the ester linkage, releasing the alcohol side chain (1-methylpentan-1-ol) and leaving a poly(acrylic acid) backbone.

The efficiency of this enzymatic hydrolysis is dependent on the specific structure of the acrylate ester. Studies using purified carboxylesterase have demonstrated that the enzyme's kinetic parameters (Kₘ and Vₘₐₓ) vary for different acrylate esters. nih.gov For example, the rate of hydrolysis can be influenced by the size and branching of the alcohol group. This suggests that the enzymatic degradation of poly(this compound) would proceed at a specific rate determined by the affinity of available environmental esterases for its particular side-chain structure. Fungal enzymes, such as peroxidases, may also play a role in the initial attack on the polymer structure, facilitating further degradation. kristujayanti.edu.in

Table 3: Kinetic Parameters for the Hydrolysis of Various Acrylate Esters by Porcine Liver Carboxylesterase.
SubstrateKₘ (µM)Vₘₐₓ (nmol/min)Reference
Ethyl acrylate134 ± 168.9 ± 2.0 nih.gov
Ethyl methacrylate (B99206)Not significantly different from ethyl acrylate5.5 ± 2.5 nih.gov
Butyl acrylate33.3 ± 8.51.49 ± 0.83 nih.gov

Factors Influencing Degradation Kinetics and Extent

The rate and extent of degradation for this compound and its polymeric forms are not intrinsic properties but are heavily influenced by a combination of external environmental factors and the inherent structural characteristics of the polymer itself. The interplay of these variables determines the ultimate fate and persistence of these materials in the environment.

Environmental Parameters (e.g., Temperature, pH, Oxygen Availability, UV Radiation Exposure)

The surrounding environmental conditions play a critical role in initiating and propagating the degradation of polyacrylates. nih.govmdpi.com Physical, chemical, and biological degradation processes are all affected by the ambient environment. mdpi.com Key parameters include temperature, pH, oxygen levels, and exposure to ultraviolet (UV) radiation. nih.gov

Temperature: Higher temperatures generally accelerate degradation kinetics by providing the necessary activation energy to break chemical bonds within the polymer structure. mdpi.com Thermal degradation can lead to depolymerization and scissions or cyclization of the side groups. nih.gov However, significant depolymerization of acrylic polymers is not typically observed at ambient temperatures. nih.gov In soil, temperature fluctuations across seasons can impact the rate of biodegradation. mdpi.com

pH: The acidity or alkalinity of the surrounding medium, such as soil or water, can influence hydrolytic degradation pathways. Hydrolysis of the ester linkages in polyacrylates can be significant in humid environments, particularly in alkaline soils with a pH greater than 9, leading to the formation of lower molecular weight products like acids and alcohols. mdpi.comepa.gov

Oxygen Availability: The presence of oxygen is crucial for oxidative degradation pathways. acs.org For many polymers, exposure to UV radiation initiates photochemical reactions that form free radicals, which then react with oxygen, leading to chain scission and the formation of various degradation byproducts. mdpi.com

UV Radiation Exposure: Solar UV radiation is a primary initiator for the photo-oxidation of most polymers. acs.org This process involves a radical chain mechanism that results in the cleavage of the polymer backbone. acs.org In environments where sunlight is absent, such as deep soil or marine sediments, the degradation of most polymers is minimal. nih.gov The accumulation of pollutants like volatile organic compounds (VOCs) on paint surfaces can also be influenced by UV exposure and temperature, affecting the material's stability. nih.gov

The following table summarizes the influence of these key environmental parameters on polyacrylate degradation.

Table 1: Influence of Environmental Parameters on Polyacrylate Degradation
ParameterEffect on Degradation Kinetics and ExtentRelevant Degradation Pathway(s)
TemperatureIncreased temperature generally accelerates degradation rates by providing activation energy for bond cleavage. mdpi.com Seasonal variations can alter biodegradation rates in soil. mdpi.comThermal Degradation, Biodegradation
pHInfluences hydrolysis of ester groups, particularly in alkaline conditions (pH > 9), breaking down the polymer. epa.govHydrolytic Degradation
Oxygen AvailabilityEssential for oxidative degradation processes, which often follow the formation of free radicals initiated by UV light. mdpi.comPhoto-oxidation
UV RadiationInitiates photo-oxidation by creating free radicals, leading to polymer chain scission. mdpi.comacs.org Degradation is minimal in its absence. nih.govPhoto-oxidation

Influence of Polymer Structure and Morphology on Degradability

Backbone and Side-Chain Structure: The stability of the all-carbon backbone of polyacrylates contributes to their durability and resistance to degradation. acs.org The degradation of transition metal salts of poly(acrylic acid), for instance, occurs via a free-radical decomposition process, with thermal stability being influenced by the specific metal involved. gla.ac.uk The size of the alkyl group in the ester side chain also affects degradation; as the size increases, the ratio of short-chain fragments to ester decomposition products also increases. proquest.com

Molecular Weight and Organization: Generally, polymers with a lower average molecular weight are more susceptible to degradation. researchgate.net The molecular organization—whether the polymer is linear, branched, or cross-linked—also impacts degradability. nih.gov For example, with cross-linked polyacrylic acid, the linear fraction present in the product is an important factor when calculating biodegradation rates. nih.gov Cross-linking appears to develop slowly in the early stages of degradation and more rapidly as the process continues. proquest.com

Copolymer Composition: The introduction of different monomers into the polymer chain can alter its degradation properties. For copolymers of acrylic acid with styrene, thermal stability was found to decrease as the acrylic acid content increased. gla.ac.uk Incorporating hydrolyzable or photolabile groups into the main chain can enhance degradability, but it may also negatively impact the material's thermomechanical properties and longevity during its intended use. acs.org

Chain-end Structure: The structure at the end of a polymer chain can significantly affect its stability. Studies on other polymers have shown that structures with unsaturated chain-ends (containing double bonds) are easier to degrade, requiring less energy for dissociation compared to saturated chain-end structures. nih.gov

The table below details how polymer structure and morphology influence degradability.

Table 2: Influence of Polymer Structure and Morphology on Degradability
Structural FactorInfluence on Degradability
Backbone Length & Side GroupsA long carbon-carbon backbone generally increases stability. nih.gov The size of the ester side group can influence the type of degradation products formed. proquest.com
Molecular WeightLower molecular weight polymers and oligomers tend to degrade more readily. researchgate.net
Molecular Organization (Linear, Branched, Cross-linked)Increased cross-linking can decrease the rate of degradation. proquest.com The presence of linear fractions in a cross-linked polymer can affect biodegradation calculations. nih.gov
Copolymer CompositionIncorporating more readily degradable monomers can increase overall degradability but may compromise stability. acs.orggla.ac.uk
Chain-end SaturationUnsaturated chain-ends can lower the energy barrier for dissociation, making the polymer easier to degrade compared to those with saturated ends. nih.gov

Characterization of Degradation Products and Assessment of Environmental Persistence

The degradation of this compound and its polymers results in the formation of a variety of smaller molecules. The process begins with chain scission, which breaks the long polymer chains into oligomers or monomers. mdpi.com This initial phase is often described as primary biodegradation. nih.gov Subsequently, these smaller fragments can be further metabolized by microorganisms in a process called ultimate biodegradation or mineralization, which converts them into simple inorganic compounds like carbon dioxide (CO2) and water (H2O). nih.govmdpi.com

The specific products formed depend on the degradation pathway.

Thermal degradation of poly(n-butyl acrylate) has been shown to yield n-butanol, butene, and carbon dioxide, along with minor amounts of monomer and short-chain fragments. proquest.com

Biodegradation of poly(sodium acrylate) by bacterial consortia has been proposed to proceed through the oxidation of a methylene (B1212753) group to a carbonyl group, followed by decarboxylation and further oxidation, yielding various low-molecular-weight compounds. nih.gov

The degradation of polyacrylic acids can lead to a wide range of products, including dimer and trimer fragments, with only trace amounts of the original monomer being detected. researchgate.net

In general, the degradation of polyethylene (B3416737), a related polymer with a carbon backbone, results in smaller hydrocarbons such as alkanes, alkenes, ketones, alcohols, and carboxylic acids. mdpi.com

The environmental persistence of these degradation products is a key concern. While the original monomer, methyl acrylate, is considered readily biodegradable, the polymer itself is more durable. ashland.com The degradation of the polyacrylate main chain in soil is a slow process. researchgate.net The smaller hydrocarbon fragments, ketones, and aldehydes released during degradation can persist in the environment and contribute to pollution. mdpi.com The rate of complete mineralization to CO2 and water varies significantly based on the molecular weight of the polymer fragments and the environmental conditions. nih.govresearchgate.net For instance, acrylic acid monomers and dimers can be completely biodegraded in about a month, while higher molecular weight oligomers show extensive but incomplete degradation over similar timeframes. nih.gov

The table below lists potential degradation products from polyacrylates and their general environmental persistence.

Table 3: Characterization of Potential Degradation Products and Environmental Persistence
Degradation ProductTypical Generating Pathway(s)Environmental Persistence/Fate
Oligomers (Dimers, Trimers)Initial chain scission from thermal, photo-, or biodegradation. mdpi.comresearchgate.netMore readily biodegradable than the parent polymer, but degradation can be incomplete. nih.gov
Alcohols (e.g., n-butanol)Thermal degradation. proquest.comGenerally biodegradable.
Alkenes (e.g., butene)Thermal degradation. proquest.comVolatile; can react in the atmosphere.
Acids, Ketones, AldehydesOxidative degradation, biodegradation. mdpi.comnih.govCan persist in the environment and contribute to pollution; some are readily biodegradable. mdpi.com
Carbon Dioxide (CO2) and Water (H2O)Ultimate biodegradation (mineralization). nih.govNon-persistent; natural components of environmental cycles.

Q & A

Q. What are the recommended protocols for synthesizing 1-Methylpentyl acrylate in laboratory settings?

Synthesis of this compound typically involves esterification reactions between acrylic acid derivatives and 1-methylpentanol. Key steps include:

  • Reagent Preparation : Use freshly distilled acrylic acid or acryloyl chloride to minimize side reactions.
  • Catalytic Conditions : Acid catalysts (e.g., sulfuric acid) or enzymatic methods can be employed, with temperature control (40–80°C) to optimize yield .
  • Purification : Distillation under reduced pressure (to avoid polymerization) and characterization via FT-IR (C=O stretch ~1720 cm⁻¹) and ¹H NMR (vinyl protons at δ 5.8–6.4 ppm) .
  • Safety : Include polymerization inhibitors (e.g., 10–50 ppm hydroquinone monomethyl ether [MEHQ]) during storage .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Storage : Keep at 2–8°C in amber glass bottles under inert gas (N₂/Ar) to prevent light- or oxygen-induced polymerization .
  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, wash immediately with soap and water; for inhalation exposure, seek fresh air and medical attention .
  • Stability Monitoring : Regularly check for viscosity changes or gel formation, indicating unintended polymerization .

Q. What analytical techniques are critical for confirming the purity and structure of this compound?

  • Chromatography : HPLC or GC-MS to quantify purity and detect impurities (e.g., residual monomers or inhibitors) .
  • Spectroscopy :
    • FT-IR : Confirm ester and vinyl functional groups.
    • NMR : Assign peaks for the methylpentyl chain (e.g., δ 0.8–1.6 ppm for CH₃ and CH₂ groups) .
  • Thermal Analysis : DSC to assess glass transition temperature (Tg) and polymerization behavior .

Advanced Research Questions

Q. How can researchers design experiments to optimize polymerization conditions for this compound-based copolymers?

  • Experimental Design : Use central composite design (CCD) to evaluate variables like initiator concentration (e.g., AIBN), temperature, and monomer ratio. Response variables include molecular weight (GPC) and Tg .
  • Data Collection : Monitor conversion rates via real-time FT-IR or gravimetric analysis.
  • Optimization : Apply response surface methodology (RSM) to identify ideal conditions for target properties (e.g., hardness, thermal stability) .

Q. How should contradictions in reported polymerization kinetics or material properties be addressed?

  • Variable Isolation : Compare studies for differences in:
    • Inhibitor presence (e.g., MEHQ may delay initiation) .
    • Solvent polarity (affects radical propagation rates).
    • Characterization methods (e.g., GPC vs. viscometry for molecular weight).
  • Replication : Reproduce experiments under standardized conditions (e.g., ISO 11357 for DSC) to validate discrepancies .

Q. What strategies are effective for incorporating this compound into functional polymers for biomedical applications?

  • Copolymer Design : Combine with hydrophilic monomers (e.g., 2-hydroxyethyl acrylate) to balance hydrophobicity and biocompatibility .
  • Functionalization : Post-polymerization modifications (e.g., thiol-ene click chemistry) for drug conjugation .
  • In Vitro Testing : Assess cytotoxicity (MTT assay) and degradation profiles (PBS incubation) .

Q. How can computational methods enhance the study of this compound’s reactivity or copolymer behavior?

  • Molecular Dynamics (MD) : Simulate monomer interactions to predict copolymer morphology .
  • DFT Calculations : Analyze electron density maps to identify reactive sites for radical polymerization .
  • QSPR Models : Correlate structural descriptors (e.g., chain length) with Tg or solubility parameters .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental procedures to ensure reproducibility?

  • Detailed Methods : Specify exact reagent grades (e.g., "acryloyl chloride, 99%, Sigma-Aldrich #12345"), equipment settings (e.g., "N₂ purge at 50 mL/min"), and statistical parameters (e.g., "triplicate runs ± SD") .
  • Supplementary Data : Provide raw spectra, chromatograms, and computational input files in open-access repositories .
  • Negative Results : Report failed experiments (e.g., inhibitor inefficacy at high temperatures) to guide future work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.